![molecular formula C15H21Cl2NO2 B13724739 Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-chloroethyl group and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with 2-Chloroethyl Group: The piperidine ring is then substituted with a 2-chloroethyl group using reagents such as 2-chloroethylamine hydrochloride under basic conditions.
Esterification: The benzoate ester is formed by reacting the substituted piperidine with methyl 4-hydroxybenzoate in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states and functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Various substituted piperidine derivatives.
Oxidation: Oxidized forms of the piperidine ring or benzoate ester.
Reduction: Reduced forms of the piperidine ring or benzoate ester.
Hydrolysis: 4-[4-(2-Chloroethyl)-1-piperidyl]benzoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and interactions of piperidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The piperidine ring can interact with receptors or enzymes, influencing their activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-[4-(2-Bromoethyl)-1-piperidyl]benzoate Hydrochloride: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Methyl 4-[4-(2-Hydroxyethyl)-1-piperidyl]benzoate Hydrochloride: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.
Methyl 4-[4-(2-Aminoethyl)-1-piperidyl]benzoate Hydrochloride: Similar structure but with an aminoethyl group instead of a chloroethyl group.
Uniqueness
Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride is unique due to the presence of the 2-chloroethyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for the synthesis of derivatives with potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H21Cl2NO2 |
|---|---|
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate;hydrochloride |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-19-15(18)13-2-4-14(5-3-13)17-10-7-12(6-9-16)8-11-17;/h2-5,12H,6-11H2,1H3;1H |
Clave InChI |
DFVHCAXBCMWBLJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Isopropylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724658.png)


![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13724673.png)
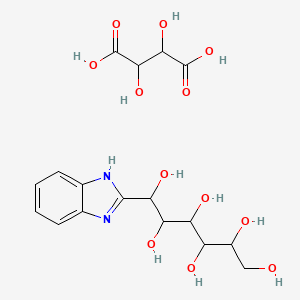
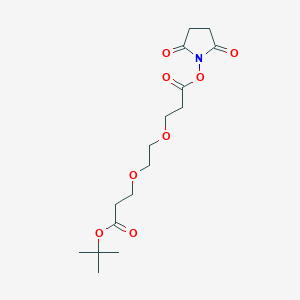

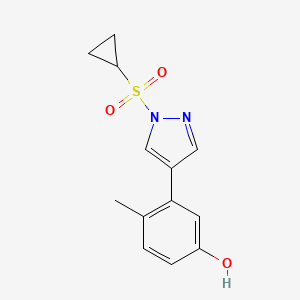
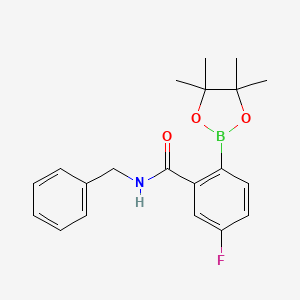
![Propane-2-sulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13724719.png)
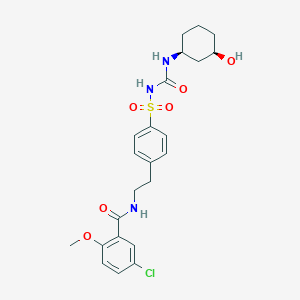
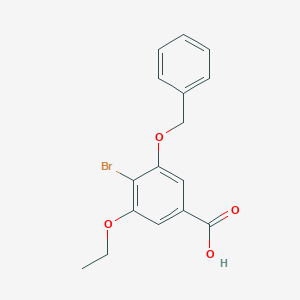

![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
